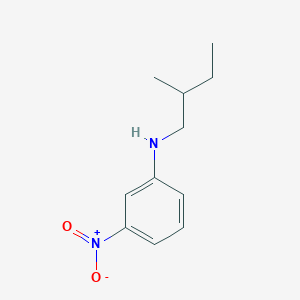

N-(2-methylbutyl)-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-(2-methylbutyl)-3-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-3-9(2)8-12-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

JGKFVHOZSUMCQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Methylbutyl 3 Nitroaniline and Its Analogues

Chemo- and Regioselective Alkylation Strategies for 3-Nitroaniline (B104315) Precursors

The introduction of an alkyl group onto the nitrogen atom of 3-nitroaniline presents challenges in terms of chemoselectivity (N-alkylation vs. C-alkylation) and regioselectivity, particularly when multiple reactive sites are present.

Optimization of N-Alkylation Protocols for N-(2-methylbutyl)-3-nitroaniline

The direct N-alkylation of 3-nitroaniline with a 2-methylbutyl halide is a primary route for the synthesis of this compound. Optimization of this protocol is crucial to maximize the yield of the desired N-alkylated product and minimize side reactions. Key parameters for optimization include the choice of solvent, base, temperature, and the nature of the leaving group on the alkylating agent.

Systematic evaluation of reaction conditions is essential for maximizing peptide identification in mass spectrometry-based proteomics, and similar principles can be applied to optimize synthetic reactions. nih.gov For instance, the concentration of reagents, reaction temperature, and time can be systematically varied to find the optimal conditions for the N-alkylation of 3-nitroaniline. nih.gov The use of iodoacetamide (B48618) as an alkylating agent has been shown to provide superior results in terms of reaction completion and minimizing side reactions in peptide alkylation, suggesting that an analogous 1-iodo-2-methylbutane (B3029301) might be a more effective alkylating agent than the corresponding bromide or chloride. nih.gov

A general procedure for the N-alkylation of anilines involves reacting the aniline (B41778) derivative with a suitable alkylating agent in the presence of a catalyst and a solvent. For example, diol derivatives can be reacted with aniline derivatives in toluene (B28343) at 80°C for 12 hours using pentafluorophenol (B44920) as a catalyst. acs.org This method has been successfully applied to anilines with electron-withdrawing groups, such as 2-nitroaniline, affording the N-alkylated product in good yield. acs.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Solvent | Toluene | DMF | Acetonitrile | Toluene |

| Base | K2CO3 | Cs2CO3 | NaH | Cs2CO3 |

| Temperature | 80°C | 100°C | 120°C | 100°C |

| Alkylating Agent | 1-bromo-2-methylbutane | 1-iodo-2-methylbutane | 2-methylbutyl tosylate | 1-iodo-2-methylbutane |

Catalyst Systems in the Synthesis of this compound

The N-alkylation of amines using alcohols as alkylating agents is an atom-economical and environmentally benign process. rsc.org This transformation is often catalyzed by transition metal complexes that operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net A variety of metals, including ruthenium, iridium, rhodium, palladium, iron, cobalt, and manganese, have been employed in these catalytic systems. researchgate.netacs.org

For the synthesis of this compound, a suitable catalyst system would involve the reaction of 3-nitroaniline with 2-methyl-1-butanol (B89646). Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high efficiency in the N-alkylation of amines with alcohols. acs.orgnih.gov For instance, nitrile-substituted NHC-Ir(III) complexes have been shown to be effective catalysts for such reactions. nih.gov A study on the N-alkylation of aniline with benzyl (B1604629) alcohol revealed that various catalyst systems can be screened to determine the most effective one. researchgate.net A cobalt-based metal-organic framework (MOF) has also been reported as an efficient and sustainable heterogeneous catalyst for the N-alkylation of aniline derivatives. rsc.org

| Catalyst System | Metal | Ligand | Yield (%) | Reference |

| Ru Complex | Ruthenium | Diaminocyclopentadienone | High | researchgate.net |

| Ir Complex | Iridium | N-Heterocyclic Carbene (NHC) | High | acs.orgnih.gov |

| Co-MOF | Cobalt | Bipyridyl | Excellent | rsc.org |

| Cr Complex | Chromium | N/A | Good | researchgate.net |

Enantioselective Synthesis of Chiral this compound

The 2-methylbutyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmacology and materials science.

Asymmetric Approaches to the 2-Methylbutyl Moiety

One strategy for the enantioselective synthesis of this compound involves the preparation of an enantiomerically pure 2-methylbutyl synthon, which is then coupled with 3-nitroaniline. Asymmetric synthesis of chiral aldehydes, such as 2-methyloctanal, has been achieved using metalloenamines of chiral alkoxy amines. uoa.gr This approach could potentially be adapted to synthesize enantiomerically enriched 2-methyl-1-butanol or a derivative thereof.

Another approach involves the asymmetric reduction of a suitable prochiral ketone or the kinetic resolution of a racemic 2-methylbutyl derivative. The use of chiral catalysts or enzymes can facilitate these transformations with high enantioselectivity.

Diastereoselective Synthesis of this compound Precursors

An alternative to using pre-synthesized chiral synthons is to introduce the chirality during the synthesis of a precursor to this compound. A diastereoselective tandem conjugate addition-cyclization protocol has been used to prepare stereoisomers of β-amino diacids. nih.gov This type of strategy could be envisioned for the construction of a chiral precursor that already contains the aniline or nitroaniline moiety, followed by the introduction of the 2-methylbutyl group in a diastereoselective manner.

Preparation of Structurally Related this compound Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related derivatives. For example, by starting with different substituted anilines or by using different alkylating agents, a library of analogues can be synthesized.

The N-alkylation of 2-amino-3-acylthiophenes, which has been notoriously difficult, was achieved under mild conditions using 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org This suggests that a similar strategy of using a protecting group on the amine could be beneficial for the alkylation of other challenging aniline derivatives.

Nitro Group Transformations and Reductions to Amine Derivatives

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, with its reduction to an amino group being the most common and synthetically valuable transformation. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the aromatic ring.

The reduction of aromatic nitro compounds, including N-substituted nitroanilines, is a well-established process in organic synthesis. organic-chemistry.org A plethora of reducing agents and catalytic systems have been developed to achieve this transformation with high efficiency and chemoselectivity. For analogues of this compound, the goal is to selectively reduce the nitro group without affecting other potentially sensitive functional groups in the molecule.

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. organic-chemistry.org However, these methods can sometimes lead to the reduction of other functional groups. For more selective reductions, metal-based reagents in acidic media (e.g., Fe, SnCl₂, Zn) or sulfide-based reagents are often preferred. organic-chemistry.org

Recent research has focused on the development of highly efficient nanocatalyst systems for the reduction of nitroanilines, often using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in aqueous media. rsc.orgnih.govnih.gov These nanocatalysts, featuring metals like nickel, copper, gold, or silver, provide a large surface area for the reaction, leading to faster reaction rates and high conversion percentages under mild conditions. rsc.orgrubber.or.krresearchgate.net For instance, nickel oxide (NiO) nanoparticles have been shown to effectively catalyze the reduction of m-nitroaniline to m-phenylenediamine. rubber.or.kr The reaction follows pseudo-first-order kinetics, and the rate is influenced by factors such as temperature and the specific isomer being reduced. rubber.or.kr Similarly, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have demonstrated high catalytic activity for the reduction of nitroanilines, with the catalyst being easily recoverable due to its magnetic properties. nih.govnih.gov

A particularly relevant method for the synthesis of 3-aminoanilines is the selective reduction of one nitro group in 1,3-dinitrobenzene. This can be achieved using reagents like sodium hydrogen sulfide, as demonstrated in the synthesis of 3-nitroaniline. youtube.comwikipedia.org One-pot reductive N-alkylation methods have also been developed, where a nitroarene is reduced and subsequently alkylated in the same reaction vessel, offering an efficient route to N-alkylated amines. ionike.comnih.gov These methods often use systems like Zn/HOAc with a carbonyl compound as the alkyl source, providing excellent yields and control over mono-alkylation. nih.gov

| Catalyst/Reagent | Substrate | Reducing Agent | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Nickel Oxide (NiO) Nanoparticles | m-Nitroaniline | NaBH₄ | m-Phenylenediamine | Reduction follows pseudo-first-order kinetics; reduction rate is faster than for o-nitroaniline. | rubber.or.kr |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | 2-Nitroaniline & 4-Nitroaniline | NaBH₄ | o-Phenylenediamine & p-Phenylenediamine | High conversion rates (95-96%) in short reaction times (40-90s); catalyst is magnetically separable and reusable. | nih.gov |

| Fe₃O₄-Au Nanoparticles | 4-Nitroaniline | - | Azo Oligomers | Catalyzed reductive oligomerization, forming N=N azo linkages. | nih.gov |

| Sodium Hydrogen Sulfide | 1,3-Dinitrobenzene | - | 3-Nitroaniline | Selective reduction of one nitro group. | youtube.comwikipedia.org |

| Zn/HOAc | Nitroarenes | Carbonyl compounds (as alkyl source) | N-Alkyl Amines | One-pot reductive mono-N-alkylation with excellent yields and stoichiometric control. | nih.gov |

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Pathways

Beyond modifying the existing substituents, the aromatic ring of this compound itself can be functionalized through electrophilic or nucleophilic substitution reactions, enabling the introduction of new chemical entities.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the substituents on the benzene (B151609) ring are paramount. The N-(2-methylbutyl)amino group is an activating group, meaning it increases the electron density of the ring and makes it more susceptible to electrophilic attack. byjus.com By resonance, it directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself (which also corresponds to positions 2, 4, and 6 relative to the amino group).

The activating effect of the amino group generally outweighs the deactivating effect of the nitro group, making the ring reactive towards electrophiles. researchgate.net Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions activated by the amino group: C4 and C6. The C2 position is also activated but is more sterically hindered by the adjacent N-alkylamino group.

It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₂R⁺). byjus.com This protonated group is deactivating and meta-directing. In such cases, a significant amount of substitution could be directed to the C5 position, which is meta to the anilinium ion.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.orgnih.gov

For a classical SNAr reaction to occur, a good leaving group (typically a halide) is required on the ring. wikipedia.org While this compound does not possess an inherent leaving group, nucleophilic substitution can still be envisioned in analogues containing one, or through pathways that displace other groups. The nitro group strongly activates the ortho and para positions relative to it (C2, C4, and the carbon bearing the amino group) towards nucleophilic attack.

Elucidation of Molecular Structure and Conformation of N 2 Methylbutyl 3 Nitroaniline Via Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis of N-(2-methylbutyl)-3-nitroaniline

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit signals corresponding to both the aromatic and the aliphatic portions of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons of the 3-nitroaniline (B104315) ring and the 2-methylbutyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring. The aromatic protons are expected in the downfield region (δ 6.5-8.0 ppm). The protons of the 2-methylbutyl group will appear in the upfield region (δ 0.9-3.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the 2-methylbutyl group will appear in the upfield region (δ 10-50 ppm).

A detailed prediction of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. These predictions are based on the analysis of similar structures, including 3-nitroaniline. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| H-2' | ~7.50 | t | 1H | C-1' (C-NH) |

| H-4' | ~7.30 | d | 1H | C-2' |

| H-5' | ~6.90 | t | 1H | C-3' (C-NO₂) |

| H-6' | ~6.70 | d | 1H | C-4' |

| NH | ~4.0 (broad) | s | 1H | C-5' |

| CH₂ (N-CH₂) | ~3.20 | m | 2H | C-6' |

| CH (CH-CH₃) | ~1.80 | m | 1H | CH₂ (N-CH₂) |

| CH₂ (CH₂-CH₃) | ~1.50 | m | 2H | CH (CH-CH₃) |

| CH₃ (CH-CH₃) | ~0.95 | d | 3H | CH₂ (CH₂-CH₃) |

| CH₃ (CH₂-CH₃) | ~0.90 | t | 3H | CH₃ (CH-CH₃) |

| CH₃ (CH₂-CH₃) |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the 2-methylbutyl chain (e.g., between the N-CH₂ protons and the CH proton, and between the CH proton and the adjacent CH₂ and CH₃ protons). It would also confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the N-H proton and the carbons of the aromatic ring at positions 2' and 6', as well as the N-CH₂ carbon of the alkyl group. Crucially, it would also show a correlation between the N-CH₂ protons and the C-1' carbon of the aniline (B41778) ring, confirming the attachment of the 2-methylbutyl group to the nitrogen atom.

The stereochemistry at the chiral center of the 2-methylbutyl group (C2) can be investigated using advanced NMR techniques, such as the use of chiral solvating agents or through the formation of diastereomeric derivatives, which would result in separate NMR signals for the two enantiomers.

Vibrational Spectroscopic Analysis of this compound

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. Analysis of related compounds such as m-nitroaniline provides a basis for these assignments. nist.govchemicalbook.comnist.gov

N-H Stretching: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: The aromatic C-H stretching vibrations will appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 2-methylbutyl group will be observed just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring carbons will result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the arylamine is expected in the 1250-1360 cm⁻¹ range.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1360 | Medium |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly strong in the Raman spectrum. The breathing modes of the aromatic ring are also typically prominent in Raman spectra. The study of similar molecules like 2,6-dibromo-4-nitroaniline (B165464) has shown the utility of combining FTIR and Raman data for a complete vibrational analysis. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₆N₂O₂. nih.govbldpharm.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 208.26 g/mol . nih.gov The high-resolution mass spectrum would confirm the exact mass and elemental composition.

The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways would likely include:

Loss of the alkyl group: Cleavage of the benzylic C-N bond can lead to the loss of the 2-methylbutyl radical, resulting in a fragment ion corresponding to the 3-nitroaniline cation.

Fragmentation of the alkyl chain: The 2-methylbutyl group can undergo fragmentation, for example, through the loss of a propyl radical to give a prominent ion.

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitrogen oxide radical (NO).

Analysis of the mass spectrum of the related compound m-nitroaniline shows characteristic peaks that can aid in interpreting the spectrum of this compound. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

| 208 | Molecular Ion [M]⁺ | [C₁₁H₁₆N₂O₂]⁺ |

| 137 | [M - C₅H₁₁]⁺ | [C₆H₅N₂O₂]⁺ |

| 165 | [M - C₃H₇]⁺ | [C₈H₉N₂O₂]⁺ |

| 178 | [M - NO]⁺ | [C₁₁H₁₆N₂O]⁺ |

| 162 | [M - NO₂]⁺ | [C₁₁H₁₆N₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a novel compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental formula. For this compound, this technique would distinguish its chemical formula, C₁₁H₁₆N₂O₂, from other potential isobaric compounds.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Hypothetical Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Calculated Exact Mass | 208.1212 |

| Measured Exact Mass [M+H]⁺ | 209.1285 |

| Mass Error (ppm) | < 5 |

| Ionization Mode | Electrospray Ionization (ESI) |

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides critical information about the structural connectivity of a molecule. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would reveal characteristic losses of functional groups, allowing for the confirmation of its structural features. Key expected fragmentations would include the loss of the nitro group (NO₂) and cleavage of the N-alkyl bond, leading to fragments corresponding to the 3-nitroaniline core and the 2-methylbutyl side chain.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Hypothetical Neutral Loss | Structural Assignment |

| 209.1285 | 163.0971 | 46.0314 (NO₂) | [M+H-NO₂]⁺ |

| 209.1285 | 138.0655 | 71.0630 (C₅H₁₁) | [M+H-C₅H₁₁]⁺ (3-nitroanilinium) |

| 209.1285 | 71.0855 | 138.0430 (C₆H₅N₂O₂) | [C₅H₁₁]⁺ (2-methylbutyl cation) |

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Studies

UV-Vis and Circular Dichroism spectroscopies are powerful tools for investigating the electronic structure and chirality of molecules.

UV-Vis Spectral Characteristics of this compound

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the nitroaniline chromophore. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the secondary amine. The spectrum would likely show a strong absorption band at shorter wavelengths, corresponding to the π→π* transition of the benzene (B151609) ring, and a weaker, longer-wavelength band associated with the charge-transfer character of the nitro and amino groups.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ethanol | ~240 | ~15,000 | π→π |

| Ethanol | ~375 | ~2,000 | n→π / Charge Transfer |

Circular Dichroism (CD) Spectroscopy for Chiral this compound

Due to the presence of a chiral center in the 2-methylbutyl group, this compound is optically active. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD spectrum would confirm the enantiomeric nature of a sample. The sign and magnitude of the Cotton effects in the CD spectrum are exquisitely sensitive to the stereochemistry and conformation of the molecule. The CD spectrum would be expected to show signals corresponding to the electronic transitions observed in the UV-Vis spectrum, with the sign of the Cotton effects directly related to the absolute configuration (R or S) of the chiral center.

Table 4: Hypothetical Circular Dichroism Data for (R)-N-(2-methylbutyl)-3-nitroaniline

| Wavelength (nm) | Molar Ellipticity (Δε, M⁻¹cm⁻¹) |

| ~240 | Positive Cotton Effect |

| ~375 | Negative Cotton Effect |

X-ray Crystallography for Solid-State Structure Determination of this compound

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and conformation of this compound in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. A successful crystallographic analysis would provide the absolute configuration of a chiral sample without ambiguity.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 6.3 |

| β (°) | 105.2 |

| Volume (ų) | 625.4 |

| Z | 2 |

| R-factor | < 0.05 |

Computational and Theoretical Chemistry Investigations of N 2 Methylbutyl 3 Nitroaniline

Quantum Chemical Characterization of N-(2-methylbutyl)-3-nitroaniline

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of this compound's molecular orbitals, charge distribution, and energetic stability can be constructed.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has been employed to elucidate the electronic structure and reactivity of this compound. These calculations are instrumental in determining global and local reactivity descriptors, which predict how the molecule will interact with other chemical species. A common approach involves using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value | Description |

| HOMO Energy | -6.45 eV | Indicates the energy of the highest occupied molecular orbital, suggesting regions susceptible to electrophilic attack. |

| LUMO Energy | -2.10 eV | Represents the energy of the lowest unoccupied molecular orbital, highlighting areas prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.35 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 6.45 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.10 eV | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 2.175 eV | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 0.230 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | 4.275 eV | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 4.19 eV | Quantifies the electrophilic character of the molecule. |

The distribution of the HOMO is typically concentrated on the aniline (B41778) ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the nitro group and the aromatic ring, marking these as the regions susceptible to nucleophilic attack.

Ab Initio Calculations for Ground State Geometries and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining the ground state geometry and total energy of this compound. Methods such as Møller-Plesset perturbation theory (MP2) can be used to incorporate electron correlation effects, leading to highly accurate geometric parameters.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this compound, key structural features include the planarity of the nitro group with respect to the benzene (B151609) ring and the specific orientation of the chiral 2-methylbutyl group.

Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amino) | 1.39 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | C-N-C (amino) | 125.4° |

| Bond Angle | O-N-O (nitro) | 124.8° |

| Dihedral Angle | C-C-N-C (amino) | 178.5° |

These calculations provide the foundation for understanding the molecule's intrinsic stability and serve as a starting point for more complex simulations.

Conformational Landscape and Molecular Dynamics Simulations of this compound

The flexibility of the N-(2-methylbutyl) side chain introduces multiple possible conformations for the molecule. Understanding this conformational landscape is crucial for a complete picture of its behavior.

Potential Energy Surface Scans for Rotational Isomers

Potential Energy Surface (PES) scans are performed to explore the rotational barriers around key single bonds. For this compound, the C(aryl)-N(amino) bond and the N(amino)-C(alkyl) bond are of particular interest. By systematically rotating these bonds and calculating the energy at each step, a profile of the conformational energy landscape is generated. This reveals the most stable conformers and the energy barriers that separate them. The results typically show that conformers minimizing steric clash between the bulky alkyl group and the nitro group are energetically favored.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the UV-Visible absorption spectrum. The calculated excitation energies and oscillator strengths can identify the electronic transitions responsible for the observed absorption bands. For this compound, the spectrum is expected to be dominated by π → π* transitions within the nitroaniline chromophore.

Similarly, the vibrational frequencies can be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. Key predicted vibrational frequencies would include the N-H stretch of the amino group, the asymmetric and symmetric stretches of the NO2 group, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chain.

Table 3: Predicted Major Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Parameter | Predicted Value | Assignment |

| UV-Vis λmax | 385 nm | π → π* transition |

| IR Frequency | ~3400 cm⁻¹ | N-H stretch |

| IR Frequency | ~1530 cm⁻¹ | Asymmetric NO₂ stretch |

| IR Frequency | ~1350 cm⁻¹ | Symmetric NO₂ stretch |

The close agreement between predicted and experimental spectra would provide strong evidence for the accuracy of the computational models used to describe the structural and electronic properties of this compound.

Mechanistic Studies of Chemical Transformations Involving N 2 Methylbutyl 3 Nitroaniline

Reaction Kinetics and Thermodynamics of Nitro Group Reductions

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines on an industrial scale. wikipedia.orgmasterorganicchemistry.com The reaction typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org The mechanism of this transformation is generally understood to proceed through a direct, stepwise pathway as first proposed by Haber. unimi.it

For N-(2-methylbutyl)-3-nitroaniline, the process begins with the adsorption of the molecule onto the catalyst surface. researchgate.net The nitro group interacts with the active sites on the metal catalyst, which has already activated molecular hydrogen. orientjchem.org The reduction proceeds via a sequence of two-electron, two-proton (or equivalent H atom) transfers, forming key intermediates that are typically highly reactive and not isolated from the reaction medium. orientjchem.org

The accepted pathway involves:

Nitro to Nitroso: The initial reduction converts the nitro group (-NO₂) into a nitroso group (-NO), forming N-(2-methylbutyl)-3-nitrosoaniline.

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is rapidly reduced further to a hydroxylamine derivative, N-(2-methylbutyl)-N-(3-aminophenyl)hydroxylamine. unimi.itresearchgate.net

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine, yielding N1-(2-methylbutyl)benzene-1,3-diamine. researchgate.net

An alternative "condensation" pathway, where the nitroso intermediate reacts with the hydroxylamine intermediate to form an azoxy compound, is also possible, though the direct hydrogenation route is often predominant under typical catalytic conditions. unimi.it

Table 1: Intermediates in the Catalytic Hydrogenation of this compound

| Step | Reactant | Intermediate Species | Product |

|---|---|---|---|

| 1 | This compound | N-(2-methylbutyl)-3-nitrosoaniline | - |

| 2 | N-(2-methylbutyl)-3-nitrosoaniline | N-(2-methylbutyl)-N-(3-aminophenyl)hydroxylamine | - |

| 3 | N-(2-methylbutyl)-N-(3-aminophenyl)hydroxylamine | - | N1-(2-methylbutyl)benzene-1,3-diamine |

Reductive amination is a powerful method for synthesizing more complex amines by reacting a primary or secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. masterorganicchemistry.com While this compound itself is not an amine, it serves as a convenient precursor or "masked" amine for one-pot or cascade reactions. nih.gov

In such a process, the nitro group of this compound is first reduced in situ to the primary amine, N1-(2-methylbutyl)benzene-1,3-diamine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or transfer hydrogenation. masterorganicchemistry.comnih.gov

Once the diamine is formed, one of its amino groups can react with an aldehyde or ketone present in the reaction mixture to form an imine (or an enamine, followed by tautomerization to an iminium ion). masterorganicchemistry.comsigmaaldrich.com A reducing agent, often a selective one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), then reduces the C=N double bond to form a new C-N single bond, completing the reductive amination sequence. masterorganicchemistry.com

This one-pot strategy, combining nitro reduction with reductive amination, is highly efficient from a green chemistry perspective as it reduces the number of separate synthesis and purification steps. nih.gov The nitro compound is effectively a stable, readily available starting material that generates the reactive amine only when needed. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitroaniline Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SNAr requires the aromatic ring to be electron-poor. This is achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The stability of the Meisenheimer complex is key to the reaction's feasibility. This stability is greatest when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent via resonance. masterorganicchemistry.comlibretexts.org

In the case of this compound, there is no inherent leaving group (like a halogen) on the ring. For an SNAr reaction to occur, a derivative, such as a halo-substituted version, would be required. The position of the nitro group relative to this hypothetical leaving group is critical.

Leaving group ortho or para to the nitro group: The reaction would be strongly activated.

Leaving group meta to the nitro group: The nitro group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org The reaction is therefore much slower or does not proceed under normal conditions. masterorganicchemistry.comlibretexts.org

In any hypothetical halo-derivative of this compound (e.g., 4-chloro- or 6-chloro-N-(2-methylbutyl)-3-nitroaniline), the nitro group at position 3 is meta to the leaving group at position 4 or 6. Consequently, the nitro group would provide only weak inductive activation, and the molecule would be expected to be largely unreactive towards SNAr.

Table 2: Predicted Relative Rates of SNAr for Isomeric Chloro-N-(2-methylbutyl)nitroanilines

| Compound | Position of -NO₂ Relative to Leaving Group (Cl) | Resonance Stabilization of Meisenheimer Complex | Predicted Relative Rate |

|---|---|---|---|

| 2-Chloro-N-(2-methylbutyl)-3 -nitroaniline | meta | No | Very Slow |

| 4-Chloro-N-(2-methylbutyl)-3 -nitroaniline | meta | No | Very Slow |

| 5-Chloro-N-(2-methylbutyl)-3 -nitroaniline | para | Yes | Fast |

| 6-Chloro-N-(2-methylbutyl)-3 -nitroaniline | meta | No | Very Slow |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. libretexts.org The reaction rate and the position of substitution (regioselectivity) are controlled by the substituents already present on the ring.

This compound has two directing groups:

N-(2-methylbutyl)amino group (-NHR): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. It is an ortho, para-director. masterorganicchemistry.com

Nitro group (-NO₂): This is a strong deactivating group due to its powerful electron-withdrawing nature (both inductive and resonance effects). It is a meta-director. youtube.com

When directing groups are in conflict, the more powerful activating group dominates the regiochemical outcome. masterorganicchemistry.com Therefore, the N-alkylamino group will direct incoming electrophiles to the positions ortho and para to it. These positions are C2, C4, and C6.

Position 2 (ortho to -NHR): This position is sterically hindered by the adjacent N-alkylamino and nitro groups. Attack here is unlikely.

Position 4 (para to -NHR): This position is sterically accessible and is activated by the amino group. It is meta to the deactivating nitro group, which is favorable for a deactivator.

Position 6 (ortho to -NHR): This position is also activated by the amino group and is meta to the nitro group. It is less sterically hindered than position 2.

The reaction mechanism proceeds via the attack of the benzene ring's π-electrons on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com The positive charge of this intermediate is most effectively stabilized when the activating amino group can donate its lone pair. This occurs when the attack is at the ortho or para positions. The final step is the rapid loss of a proton from the site of attack to restore aromaticity. masterorganicchemistry.com

Given the competing factors, electrophilic substitution is expected to occur primarily at positions 4 and 6, likely yielding a mixture of products.

Table 3: Analysis of Regioselectivity in EAS on this compound

| Ring Position | Directive Effect of -NHR (at C1) | Directive Effect of -NO₂ (at C3) | Overall Likelihood of Substitution |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Deactivating) | Low (Steric Hindrance) |

| 4 | Para (Activating) | Meta (Favorable) | High |

| 5 | Meta (Deactivating) | Para (Deactivating) | Very Low |

| 6 | Ortho (Activating) | Meta (Favorable) | High |

Investigation of Acid-Base Equilibria and Protonation States

This compound possesses two functional groups with distinct acid-base properties: the secondary amino group and the nitro group.

Amino Group Protonation: The lone pair of electrons on the nitrogen atom of the N-alkylamino group makes it basic, allowing it to accept a proton (H⁺) to form an anilinium ion. The basicity of this group is significantly influenced by the other substituents. The strongly electron-withdrawing nitro group at the meta position pulls electron density from the ring and, by induction, from the amino nitrogen. This reduces the availability of the lone pair and makes the amino group much less basic than a typical alkylamine or even aniline (B41778) itself. For comparison, the pKa of the conjugate acid of 3-nitroaniline (B104315) is approximately 2.47. nih.gov The N-(2-methylbutyl) group is weakly electron-donating, which would slightly increase the basicity (and the pKa of the conjugate acid) relative to 3-nitroaniline, but the dominant effect remains the deactivation by the nitro group.

Nitro Group Protonation: The nitro group is generally not considered basic in aqueous solution. However, in the presence of a very strong acid, such as concentrated sulfuric acid (H₂SO₄), one of the oxygen atoms of the nitro group can be protonated. masterorganicchemistry.comyoutube.com This protonation is a key initial step in certain reactions, such as the acid-catalyzed generation of the nitronium ion from nitric acid for nitration reactions. youtube.com For this compound, this protonation would only occur under strongly non-aqueous, acidic conditions.

The primary equilibrium in typical aqueous media will involve the protonation of the amino nitrogen.

Table 4: Potential Protonation States of this compound

| Site of Protonation | Protonated Species | Conditions for Formation | Estimated pKa of Conjugate Acid |

|---|---|---|---|

| Amino Nitrogen | N-(2-methylbutyl)-3-nitroanilinium ion | Aqueous acid (e.g., HCl) | ~2.5 - 3.0 |

| Nitro Oxygen | O-protonated nitro group | Concentrated strong acid (e.g., H₂SO₄) | Very low (<< 0) |

N 2 Methylbutyl 3 Nitroaniline As a Precursor in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

The presence of both amine and nitro functionalities in N-(2-methylbutyl)-3-nitroaniline makes it a strategic starting material for the synthesis of intricate heterocyclic compounds. These two groups can participate in a variety of chemical transformations, allowing for the construction of diverse ring systems.

Annulation Reactions Utilizing the Amine and Nitro Functionalities

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. The amine and nitro groups of this compound can be strategically employed in these reactions. For instance, the nitro group can act as a latent functionality, which upon reduction to an amine, can participate in cyclization reactions. researchgate.netresearchgate.net The existing secondary amine can also be a key participant in ring-forming processes.

These annulation strategies often involve the reaction of the nitroaniline derivative with other bifunctional molecules, leading to the formation of fused heterocyclic systems. The specific reaction conditions and reagents can be tailored to direct the cyclization pathway and achieve the desired heterocyclic core. researchgate.netchim.it

Applications in the Synthesis of Quinolines, Indoles, or Other Heterocycles

Quinolines: The synthesis of quinolines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical importance, can be achieved using N-substituted nitroanilines. nih.govtandfonline.comiipseries.org One common approach involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable carbonyl compound or its equivalent. iipseries.orgrsc.org Various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted for this purpose, offering access to a wide range of substituted quinolines. nih.govtandfonline.comiipseries.org

Indoles: Indoles are another critical class of heterocycles found in many natural products and pharmaceuticals. organic-chemistry.orgluc.edunih.gov The synthesis of N-substituted indoles can be accomplished through methods like the Gassman indole (B1671886) synthesis, which involves the reaction of an aniline (B41778) with a keto-thioether. luc.eduwikipedia.org While electron-rich anilines can sometimes be problematic, modifications to the synthetic route can overcome these limitations. wikipedia.org Other strategies involve the intramolecular cyclization of appropriately substituted aniline derivatives. organic-chemistry.org The Reissert indole synthesis offers a pathway to nitroindoles, which can be further functionalized. orgsyn.org

Other Heterocycles: The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, quinoxaline (B1680401) derivatives can be constructed from ortho-nitroanilines through cascade redox and annulation reactions. researchgate.net Furthermore, domino reactions and "click" chemistry approaches can be employed to create complex, multi-ring systems containing heterocycles like 1,2,3-triazoles. nih.gov

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds. This compound and related nitroanilines can serve as important substrates in these transformations.

Palladium-Catalyzed C-N, C-C, and C-X Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines. acs.orgnih.govyoutube.com In these reactions, an aryl halide or pseudohalide is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu N-substituted anilines can be synthesized using these methods, which are crucial for creating complex molecules in medicinal chemistry and materials science. acs.orgnih.gov

Recent advancements have also demonstrated the use of nitroarenes as coupling partners in palladium-catalyzed reactions. acs.orgacs.orgresearchgate.net This "denitrative coupling" allows for the direct functionalization of the nitro group, providing an alternative to traditional methods that rely on the conversion of the nitro group to other functionalities. acs.org This approach has been successfully applied to C-N, C-C, and other bond-forming reactions. acs.orgacs.orgorganic-chemistry.org

| Coupling Type | Catalyst System | Key Features | References |

|---|---|---|---|

| C-N Coupling (Buchwald-Hartwig) | Palladium/Ligand | Formation of arylamines from aryl halides and amines. | acs.orgnih.govyoutube.com |

| Denitrative C-N Coupling | Palladium/BrettPhos or Pd/NHC | Direct use of nitroarenes as electrophiles. | acs.orgresearchgate.net |

| Denitrative C-C Coupling (Suzuki-Miyaura) | Palladium/BrettPhos | Formation of biaryls from nitroarenes and boronic acids. | acs.org |

| Negishi C-C Coupling | Palladium/PCyp3 | Coupling of organozinc reagents with alkyl halides. | organic-chemistry.org |

Application in Sustainable Catalytic Processes

The development of sustainable catalytic processes is a major focus in modern chemistry. This includes the use of more environmentally benign catalysts, milder reaction conditions, and the ability to recycle catalysts. nih.govyoutube.com Research in this area has explored the use of heterogeneous catalysts, such as palladium supported on coordination polymers, for the reduction of nitroarenes. nih.gov These catalysts can often be recovered and reused, reducing waste and cost. nih.gov

Furthermore, the development of water-based micellar catalysis for palladium-coupling reactions represents a significant step towards greener chemistry. youtube.com These systems can reduce the need for volatile organic solvents and allow for reactions to be carried out at very low catalyst loadings. youtube.com The use of nitroarenes as coupling partners also contributes to sustainability, as they are often readily available and their direct use avoids additional synthetic steps. acs.org

Precursor for Advanced Materials Synthesis

The unique electronic properties of nitroaniline derivatives make them attractive building blocks for the synthesis of advanced materials. The presence of both an electron-donating amino group and an electron-withdrawing nitro group can lead to materials with interesting non-linear optical (NLO) properties. osti.gov

N-alkyl substituted nitroanilines, similar in structure to this compound, have been synthesized and investigated for their potential in applications such as optical switching and telecommunications. osti.gov The specific alkyl substituent can influence the material's physical properties, such as its solubility and crystal packing, which in turn affect its NLO performance. The ability to systematically vary the N-alkyl group allows for the fine-tuning of these properties for specific applications.

Integration into Functional Oligomers and Polymers

The incorporation of this compound into oligomeric and polymeric structures is a promising strategy for developing materials with enhanced processability and specific functionalities. The presence of the N-alkyl substituent is key to overcoming the solubility issues that often plague rigid-backbone polymers, while the nitro group offers a handle for further chemical modification or for tuning the electronic properties of the polymer chain.

The polymerization of aniline and its derivatives is typically achieved through oxidative or electrochemical methods. In the case of this compound, oxidative polymerization can lead to the formation of polyaniline-like chains where the monomer units are linked through head-to-tail coupling. The electron-withdrawing nature of the nitro group can present challenges for polymerization, as it increases the oxidation potential of the monomer. nih.gov However, copolymerization with more electron-rich monomers, such as aniline itself, can be an effective strategy to facilitate polymer chain growth. researchgate.net This approach allows for the tuning of the material's properties by adjusting the comonomer feed ratio.

The 2-methylbutyl group plays a crucial role in improving the solubility of the resulting polymers in common organic solvents. This enhanced solubility is a significant advantage for material processing, enabling the formation of uniform thin films and facilitating characterization. researchgate.net The steric bulk of the alkyl group can also influence the morphology of the polymer, potentially leading to materials with a more amorphous nature. researchgate.net

| Property | Expected Influence of this compound |

| Solubility | The 2-methylbutyl group is expected to significantly enhance solubility in organic solvents compared to unsubstituted polyaniline. |

| Processability | Improved solubility allows for solution-based processing techniques like spin-coating and casting. |

| Electrochemical Properties | The electron-withdrawing nitro group will likely increase the oxidation potential of the polymer. nih.gov |

| Morphology | The bulky alkyl substituent may disrupt close chain packing, leading to a more amorphous solid-state structure. researchgate.net |

This table provides expected trends based on the known effects of N-alkylation and nitro-substitution on polyanilines.

Development of Conjugated Systems through this compound Scaffolds

The this compound scaffold is an excellent candidate for the construction of conjugated systems with interesting optoelectronic properties. The combination of the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" electronic structure, which is a well-established design principle for materials with large second-order nonlinear optical (NLO) responses. nih.gov

The development of conjugated systems based on this scaffold can be approached in several ways. One method involves the synthesis of discrete oligomers where the this compound unit is coupled with other aromatic or heteroaromatic moieties. These oligomers can be designed to have specific conjugation lengths and electronic properties. The chiral 2-methylbutyl group can also introduce chiroptical properties to the final material.

| Feature | Implication for Conjugated Systems |

| Push-Pull System | The amino (donor) and nitro (acceptor) groups can lead to significant second-order nonlinear optical activity. nih.gov |

| Chirality | The (R)- or (S)-2-methylbutyl group can induce chirality in the final conjugated material, leading to chiroptical properties. |

| Solubility | The alkyl group enhances solubility, facilitating the processing and characterization of the conjugated materials. |

| Electronic Tuning | The nitro group allows for the tuning of the HOMO/LUMO energy levels of the conjugated system. taylorandfrancis.com |

This table summarizes the potential impact of the structural features of this compound on the properties of conjugated materials.

Emerging Research Avenues and Future Outlook for N 2 Methylbutyl 3 Nitroaniline

Development of Green Chemistry Approaches for its Synthesis and Derivatization

Traditional methods for the synthesis of nitroanilines often involve harsh reaction conditions, such as the use of strong acids and high temperatures, and may generate significant chemical waste. google.com Green chemistry principles, which focus on designing environmentally benign chemical processes, offer a compelling alternative for the synthesis and derivatization of N-(2-methylbutyl)-3-nitroaniline.

Future research in this area could focus on several key strategies. One promising approach is the use of solvent-free reaction conditions. For instance, the N-nitrosation of secondary amines has been successfully achieved using tert-butyl nitrite (B80452) under solvent-free conditions, offering excellent yields and easy isolation of products. rsc.orgrsc.org This methodology could potentially be adapted for the synthesis or modification of this compound, thereby minimizing solvent waste.

Another avenue for green synthesis is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. Research has demonstrated the successful synthesis of nitrones in water, facilitated by a self-assembled nanoreactor. nih.gov This approach not only reduces the reliance on hazardous organic solvents but can also lead to faster reaction times and simpler product separation. nih.gov Exploring the use of such nanoreactors for the synthesis of this compound could be a fruitful area of investigation.

Furthermore, the development of catalytic systems that are both efficient and recyclable is a cornerstone of green chemistry. The direct amination of aromatic nitro compounds using an O-alkylhydroxylamine in the presence of a metallic catalyst, such as copper, has been shown to be an effective method for producing nitroaniline derivatives. google.com Research could be directed towards developing more sustainable and reusable catalysts for the synthesis of this compound.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Relevant Research Findings on Related Compounds |

| Solvent-Free Synthesis | Reduced solvent waste, simplified product isolation, lower energy consumption. | Successful N-nitrosation of secondary amines using tert-butyl nitrite without a solvent. rsc.orgrsc.org |

| Aqueous Synthesis | Use of a non-toxic, inexpensive, and environmentally benign solvent. | Efficient synthesis of nitrones in water using a self-assembled nanoreactor. nih.gov |

| Catalytic Approaches | Increased reaction efficiency, potential for catalyst recycling, milder reaction conditions. | Direct amination of aromatic nitro compounds using a copper catalyst. google.com |

Exploration of this compound in Photochemistry

The photochemical properties of nitroaniline derivatives have garnered interest due to their potential applications in areas such as light-controlled nitric oxide (NO) generation and the study of energetic materials. acs.orggoogle.com The presence of both an amino and a nitro group on the aromatic ring of this compound suggests that it may exhibit interesting photochemical behavior.

A key area of exploration is the potential for this compound to act as a photoregulated source of nitric oxide. Certain nitroaniline derivatives have been shown to release NO upon photo-rearrangement, a process that can be controlled by light. google.com This property is of significant interest for biological applications, and future research could investigate whether this compound can be similarly activated by light to release NO in a controlled manner. google.com

The photostability and photodissociation dynamics of this compound are also important areas for future study. Research on ortho-nitroaniline has revealed that its cation is remarkably stable compared to other nitroaromatic molecules, a property attributed to strong intramolecular hydrogen bonding. acs.org Investigating the excited-state dynamics of this compound could provide insights into its stability and potential decomposition pathways upon exposure to UV light. Such studies are often conducted using femtosecond time-resolved mass spectrometry to track the molecular changes that occur on extremely short timescales. acs.org

| Photochemical Property | Potential Application/Area of Study | Research on Related Nitroanilines |

| Nitric Oxide Photogeneration | Controlled release of nitric oxide for biological applications. | Certain nitroaniline derivatives release NO upon photo-rearrangement. google.com |

| Photostability and Dynamics | Understanding the compound's behavior under UV irradiation, potential use in energetic materials research. | The ortho-nitroaniline cation exhibits high stability due to intramolecular hydrogen bonding. acs.org |

Advanced In Silico Modeling for Property Prediction and Reaction Design

Computational chemistry and in silico modeling are powerful tools for predicting the properties of molecules and designing new chemical reactions, thereby reducing the need for extensive and costly experimental work. mdpi.comnih.gov For this compound, these methods can provide valuable insights into its structure, reactivity, and potential applications.

Molecular docking studies, a type of in silico modeling, can be used to predict how a molecule will interact with a biological target, such as a protein. nih.govmdpi.com This approach is widely used in drug discovery to identify potential therapeutic agents. By modeling the interactions of this compound with various biological targets, researchers could identify potential new applications for this compound in medicine.

Computational methods can also be used to predict the physicochemical properties of this compound, such as its solubility, stability, and electronic properties. mdpi.com For example, theoretical calculations can be used to optimize the geometry of the molecule and to understand its electronic structure, which can in turn provide insights into its reactivity and spectroscopic properties. acs.org Such computational studies can guide the design of new derivatives with tailored properties.

Furthermore, in silico modeling can be employed to design and optimize synthetic routes for this compound. By simulating different reaction conditions and pathways, chemists can identify the most efficient and environmentally friendly methods for its synthesis, in line with the principles of green chemistry.

| In Silico Modeling Technique | Application for this compound | Examples from Related Research |

| Molecular Docking | Prediction of interactions with biological targets, identification of potential therapeutic applications. | Docking studies used to analyze interactions of ferrocene (B1249389) derivatives with c-Abl tyrosine kinase. mdpi.com |

| Property Prediction | Calculation of physicochemical properties, optimization of molecular geometry, understanding of electronic structure. | Computational studies used to evaluate structure-property relationships in nitrobenzofurazan derivatives. mdpi.com |

| Reaction Design | Optimization of synthetic routes, identification of green and efficient reaction conditions. | In silico methods are increasingly used to guide the synthesis of complex organic molecules. |

Integration into Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the development of new materials with novel functions. The ability of molecules to self-assemble into well-ordered structures is a key principle of supramolecular chemistry. rsc.org The structure of this compound, with its potential for hydrogen bonding and other intermolecular interactions, makes it a candidate for integration into supramolecular systems.

One area of interest is the use of this compound as a building block for the construction of self-assembling materials. For example, structurally similar compounds have been shown to self-assemble into hierarchically ordered lamellar superstructures. rsc.org By carefully designing the molecular structure, it may be possible to control the self-assembly of this compound and its derivatives to form materials with specific optical or electronic properties.

The integration of this compound into nanoconfined environments, such as the cavities of supramolecular capsules, could also lead to new discoveries. Such nanoconfinement can be used to catalyze reactions, stabilize reactive species, and control the orientation of molecules. nih.govrsc.org For instance, the use of a tetrahedral capsule as a nanoreactor has been shown to facilitate reactions in water and simplify product separation. nih.gov Investigating the behavior of this compound within such supramolecular hosts could reveal new reactivity and assembly patterns.

| Supramolecular Application | Potential Role of this compound | Relevant Research Findings |

| Self-Assembling Materials | Building block for the creation of ordered structures with specific functions. | Structurally similar compounds can self-assemble into lamellar superstructures. rsc.org |

| Nanoconfinement | Guest molecule within a supramolecular host, leading to new reactivity or assembly. | Tetrahedral capsules can act as nanoreactors for chemical synthesis in water. nih.gov |

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(2-methylbutyl)-3-nitroaniline derivatives?

Methodological Answer: Derivatives of N-(2-methylbutyl)-3-nitroaniline can be synthesized via:

- Oxidative copolymerization : Using ammonium peroxodisulfate (APS) in acidic media (1 M HCl) to polymerize aniline derivatives .

- Imine formation : Reacting aldehydes (e.g., pyridine-3-carboxaldehyde) with 2-methylbutylamine under mild conditions to form Schiff bases, followed by nitro-group functionalization .

Key Parameters Table:

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., δ 8.86 ppm for pyridin-3-yl protons in N-(2-methylbutyl) derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 203.1055 for C₁₁H₁₅N₃O₂) with <2 ppm error .

- Retention Index (RI) : Compare GC retention times against standards (RI = 1438 for N-(2-methylbutyl) derivatives) .

Advanced Research Questions

Q. What challenges arise in assessing the chronic toxicity of this compound, and how can these gaps be addressed methodologically?

Methodological Answer:

- Data Gaps : No subchronic/chronic inhalation studies exist for 3-nitroaniline derivatives; carcinogenicity remains unclassified due to insufficient bioassay data .

- Proposed Strategies :

- Conduct 90-day rodent inhalation studies (OECD TG 413) at 0.1–10 mg/m³ to establish NOAEL/LOAEL.

- Use in vitro mutagenicity assays (Ames test, micronucleus assay) to evaluate genotoxicity .

Q. How can adsorption studies using carbon aerogels be optimized for removing this compound from aqueous systems?

Methodological Answer:

- Material Design : Synthesize graphene-incorporated carbon aerogels (G-SCA) with high surface area (>800 m²/g) and hydrophobic domains for enhanced nitroaromatic adsorption .

- Parameter Optimization :

Adsorption Performance Table:

| Adsorbent | Surface Area (m²/g) | Adsorption Capacity (mg/g) | Optimal pH |

|---|---|---|---|

| G-SCA | 850 | 145 ± 12 | 6.5 |

| Activated Carbon | 900 | 98 ± 8 | 7.0 |

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Deprotection Strategies : Use oxalyl chloride in dichloromethane (DCM) at 0°C to selectively remove tert-butoxycarbonyl (Boc) groups without degrading nitro functionalities (yield: 76% for 3-nitroaniline derivatives) .

- Purification : Employ flash chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate products with >98% purity .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Q. What role does the N-(2-methylbutyl) substituent play in modulating the electronic properties of 3-nitroaniline?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group decreases electron density at the aromatic ring, while the N-(2-methylbutyl) side chain introduces steric hindrance, reducing reactivity in electrophilic substitutions.

- Spectroscopic Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.